5-Bromo-6-chloropyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-6-chloropyrazolo[1,5-a]pyridine: is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-6-chloropyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-chloropyrazolo[1,5-a]pyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like DMF or ethanol; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Coupling Reactions: Palladium catalysts, phosphine ligands; solvents like toluene or DMF; temperatures ranging from 50°C to 150°C.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry:
5-Bromo-6-chloropyrazolo[1,5-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industry:
In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its derivatives have shown efficacy in controlling various agricultural pests .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and selectivity towards these targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and downstream signaling pathways .
Comparison with Similar Compounds
- 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
Comparison:
Compared to these similar compounds, 5-Bromo-6-chloropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both bromine and chlorine atoms at the 5 and 6 positions, respectively, provides a distinct electronic environment that can affect its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
5-bromo-6-chloropyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5-1-2-10-11(5)4-7(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBSWQYPVBIHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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